

# Levatinib: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability characteristics of **Levatin**ib, a multi-kinase inhibitor used in oncology. The data and protocols presented are compiled from various sources to support research and development activities.

### **Levatinib: Core Properties**

**Levatin**ib, chemically known as 4-[3-chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide, is a receptor tyrosine kinase (RTK) inhibitor.[1] It primarily targets Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, as well as other RTKs involved in angiogenesis and tumor progression, such as Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[2][3][4]

#### **Solubility Profile**

**Levatin**ib is a lipophilic molecule, which is reflected in its solubility profile. It is sparingly soluble in aqueous media and demonstrates a preference for organic solvents.[1][5] The solubility is also pH-dependent, decreasing as the pH increases.[6]

The following tables summarize the known solubility data for **Levatin**ib and its mesylate salt in various solvent systems.



Table 1: Solubility of Levatinib in Organic Solvents and Aqueous Mixtures

| Solvent System                                   | Solubility                    | Conditions/Notes                                           |
|--------------------------------------------------|-------------------------------|------------------------------------------------------------|
| Dimethyl Sulfoxide (DMSO)                        | ~1 mg/mL                      | Standard conditions                                        |
| Dimethylformamide (DMF)                          | ~1 mg/mL                      | Standard conditions                                        |
| DMSO                                             | ~20 mg/mL                     | With ultrasonication                                       |
| 1:5 DMSO:PBS (pH 7.2)                            | ~0.16 mg/mL                   | Prepared by first dissolving in DMSO, then diluting.[1][5] |
| 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% saline | ≥ 2.08 mg/mL (Clear Solution) | -                                                          |
| 10% DMSO, 90% (20% SBE-<br>β-CD in saline)       | ≥ 2.08 mg/mL (Clear Solution) | -                                                          |
| 10% DMSO, 90% corn oil                           | ≥ 2.08 mg/mL (Clear Solution) | -                                                          |

Table 2: Qualitative and pH-Dependent Solubility of Levatinib Mesylate



| Solvent/Aqueous System            | Solubility Classification |
|-----------------------------------|---------------------------|
| Water                             | Slightly soluble          |
| Acetic Acid                       | Sparingly soluble         |
| Methanol                          | Slightly soluble          |
| N,N-dimethylformamide             | Slightly soluble          |
| N-methylpyrrolidone               | Slightly soluble          |
| Pyridine                          | Slightly soluble          |
| 0.1 mol/L HCl                     | Very slightly soluble     |
| Britton-Robinson buffer (pH 3-11) | Practically insoluble     |
| Acetonitrile                      | Practically insoluble     |
| Dehydrated ethanol                | Practically insoluble     |
| 1-Propanol / 2-Propanol           | Practically insoluble     |
| 1-Octanol                         | Practically insoluble     |
| Isopropyl acetate                 | Practically insoluble     |

Data for Table 2 sourced from[2][5]

Protocol 2.2.1: Preparation of a Stock Solution in Organic Solvent

- Weigh the required amount of **Levatin**ib, supplied as a crystalline solid.[1]
- Select a suitable organic solvent, such as DMSO or dimethylformamide.[1]
- Dissolve the **Levatin**ib in the solvent of choice.
- Purge the resulting stock solution with an inert gas (e.g., nitrogen or argon) to displace oxygen and enhance stability.[1]

#### Protocol 2.2.2: Preparation of an Aqueous Solution



Due to its low aqueous solubility, a two-step process is recommended for preparing aqueous solutions for in vitro assays.

- Prepare a concentrated stock solution of Levatinib in 100% DMSO as described in Protocol 2.2.1.
- Dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration.[1] A common ratio used is 1 part DMSO stock to 5 parts aqueous buffer.[1][5]
- Note: It is not recommended to store the final aqueous solution for more than one day due to potential stability issues.[1]





Click to download full resolution via product page

Caption: Workflow for preparing an aqueous solution of **Levatin**ib.

## **Stability Profile**

The stability of **Levatin**ib is crucial for its storage, formulation, and therapeutic efficacy.

Table 3: Levatinib Stability and Degradation Summary

| Condition              | Stability Assessment                                                                  |
|------------------------|---------------------------------------------------------------------------------------|
| Long-Term Storage      | As a crystalline solid stored at -20°C, Levatinib is stable for at least 4 years.[1]  |
| Aqueous Solution       | Not recommended for storage longer than one day.[1]                                   |
| Elimination Half-Life  | The terminal elimination half-life in humans is approximately 28 hours.[3]            |
| Acid Hydrolysis        | Sensitive; leads to the formation of degradation products DP I and DP IV.[7]          |
| Alkaline Hydrolysis    | Sensitive; leads to the formation of degradation products DP II, DP III, and DP V.[7] |
| Neutral Hydrolysis     | Comparatively stable.[7]                                                              |
| Oxidative Degradation  | Comparatively stable.[7]                                                              |
| Thermal Degradation    | Comparatively stable.[7]                                                              |
| Photolytic Degradation | Comparatively stable.[7]                                                              |

Protocol 3.2.1: Forced Degradation Study (as per ICH Guidelines)

Forced degradation studies are essential to develop stability-indicating analytical methods. A typical study involves subjecting the drug substance to a series of stress conditions more severe than accelerated stability conditions.



- Preparation: Prepare solutions of **Levatin**ib in a suitable solvent.
- Stress Conditions: Expose the solutions to the following conditions:
  - Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.
  - Alkaline Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.
  - Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
  - Thermal Degradation: Expose the solid drug or a solution to dry heat.
  - Photolytic Degradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).
- Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating method, such as UPLC or HPLC, to separate the parent drug from any degradation products.[7][8]
- Mass Balance: Calculate the mass balance to ensure that the decrease in the parent drug concentration correlates with the increase in the concentration of degradation products.



Click to download full resolution via product page



Caption: Workflow for a forced degradation stability study of **Levatin**ib.

## **Mechanism of Action: Target Kinases**

Understanding the targets of **Levatin**ib is essential for interpreting its biological activity in various assays. The drug functions by binding to the ATP-binding site of multiple receptor tyrosine kinases, inhibiting their activity.[3]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tga.gov.au [tga.gov.au]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The action and resistance mechanisms of Lenvatinib in liver cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Lenvatinib | 417716-92-8 | >98% [smolecule.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- To cite this document: BenchChem. [Levatinib: A Technical Guide to Solubility and Stability].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b241495#levatin-solubility-and-stability-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com